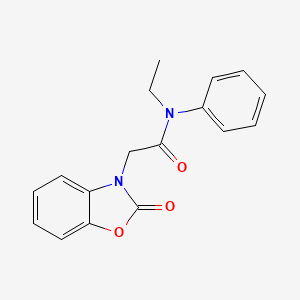![molecular formula C20H21N3O2 B4403575 2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4403575.png)
2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide
Übersicht
Beschreibung
2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide, also known as MMB-2201, is a synthetic cannabinoid that has been used in scientific research. Synthetic cannabinoids are a class of compounds that mimic the effects of natural cannabinoids found in the cannabis plant. MMB-2201 has been synthesized for its potential use in treating various medical conditions, including pain, anxiety, and neurological disorders. In
Wirkmechanismus
2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, mood, appetite, and immune function. Specifically, this compound acts as a potent agonist at the cannabinoid receptor CB1, which is primarily found in the central nervous system. This activation leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and pain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to a feeling of euphoria and relaxation. It has also been shown to decrease pain sensitivity, making it a potential treatment for chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide in lab experiments is its potency. It has been shown to have a high affinity for the CB1 receptor, making it a useful tool for investigating the endocannabinoid system. Additionally, this compound has a long half-life, allowing for sustained effects in lab experiments. However, one limitation of using this compound in lab experiments is its potential for abuse. It has been shown to have psychoactive effects, making it a potential drug of abuse.
Zukünftige Richtungen
There are several future directions for the use of 2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide in scientific research. One potential direction is the investigation of its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate its potential use in treating chronic pain and anxiety disorders. Furthermore, the development of more potent and selective synthetic cannabinoids, such as this compound, may lead to the development of new therapeutic agents for various medical conditions.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has been used in scientific research to investigate its potential therapeutic effects. It acts on the endocannabinoid system, leading to various biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has limitations due to its potential for abuse. Future research is needed to investigate its potential use in treating various medical conditions and to develop new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide has been used in various scientific research studies to investigate its potential therapeutic effects. It has been shown to have potent analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, this compound has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders. It has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-14(3)18(24)21-17-10-8-15(9-11-17)19-22-23-20(25-19)16-7-5-6-13(2)12-16/h5-12,14H,4H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCDSZQMMGVTLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403497.png)


![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-methoxybenzamide](/img/structure/B4403516.png)

![1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4403525.png)
![2-methoxy-3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4403533.png)
![1-[3-(2-propoxyphenoxy)propyl]piperidine hydrochloride](/img/structure/B4403542.png)
![2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4403546.png)

![4-[(3,4-dimethoxybenzoyl)amino]phenyl acetate](/img/structure/B4403549.png)
![3-{[(4-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403567.png)
![N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4403583.png)